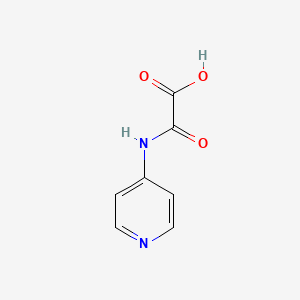

2-Oxo-2-(pyridin-4-ylamino)acetic acid

Descripción

Historical Context and Development

The development of this compound emerged from the broader historical evolution of pyridine chemistry and glyoxylic acid derivatives during the twentieth century pharmaceutical research boom. Early investigations into nitrogen-containing heterocycles revealed that pyridine derivatives possessed unique electronic properties that made them valuable building blocks for drug development and synthetic chemistry applications. The specific structural motif found in this compound represents a convergence of two important chemical lineages: the pyridine alkaloid tradition and the development of α-keto acid chemistry for pharmaceutical applications. Research into indole-3-glyoxylamide compounds demonstrated that the presence of pyridin-4-yl substituents was crucial for biological activity, leading to increased interest in systematically exploring pyridine-containing glyoxylic acid derivatives. This historical development paralleled advances in synthetic methodology that enabled the efficient preparation of such compounds through improved amide coupling reactions and oxidative transformations.

The compound gained particular attention following research into indibulin and related anticancer agents, where the 2-oxo-N-(pyridin-4-yl)acetamide structural framework proved essential for tubulin-targeting activity. These discoveries highlighted the importance of the pyridin-4-ylamino functionality in maintaining specific protein-ligand interactions necessary for biological activity. The systematic study of structure-activity relationships revealed that the pyridin-4-yl substitution pattern provided optimal spatial orientation and electronic properties compared to other pyridine isomers. Historical patent literature and pharmaceutical research documentation from the late twentieth century show increasing recognition of this compound class as privileged structures for drug design applications. The development trajectory reflects broader trends in medicinal chemistry toward nitrogen-rich heterocyclic compounds that could provide enhanced solubility, metabolic stability, and target selectivity compared to traditional carbocyclic structures.

Significance in Organic Chemistry

This compound occupies a central position in organic chemistry due to its multifunctional nature and synthetic versatility, serving as both a valuable intermediate and a target compound for diverse chemical transformations. The compound's significance stems from its ability to participate in a wide range of reactions through multiple reactive sites, including the carboxylic acid functionality, the α-keto group, and the pyridine nitrogen atoms. Research has demonstrated that related pyridine-containing glyoxylic acid derivatives can undergo oxidation, reduction, substitution, and coupling reactions, making them valuable synthetic building blocks for constructing more complex molecular architectures. The α-keto acid functionality provides a particularly versatile handle for chemical modifications, allowing for the formation of various derivatives through condensation reactions, reductive aminations, and nucleophilic additions. Studies on similar compounds have shown that the pyridine ring can serve as a directing group for selective functionalization reactions and can coordinate with metal catalysts to enable specific transformations.

The compound's importance in organic synthesis extends to its role in developing new methodologies for constructing nitrogen-containing heterocycles and complex pharmaceutical intermediates. The presence of both electron-withdrawing and electron-donating functionalities within the same molecule creates unique reactivity patterns that have been exploited in synthetic chemistry applications. Research into related oxamic acid derivatives has shown that these compounds can serve as precursors for various heterocyclic systems through cyclization reactions and can participate in multicomponent coupling reactions. The synthetic utility of this compound is further enhanced by its ability to form stable metal complexes, which can be utilized in catalytic processes and materials chemistry applications. The compound's structural features make it an ideal candidate for investigating new synthetic methodologies, particularly those involving carbon-nitrogen bond formation and heterocycle construction.

Position Within Pyridine-Based Compounds

Within the extensive family of pyridine-based compounds, this compound occupies a distinctive position as a representative of the pyridine-containing α-keto acid subfamily, distinguished from simple pyridine derivatives by its incorporation of additional functional groups that significantly alter both its chemical reactivity and biological properties. The compound can be classified alongside other important pyridine derivatives such as 2-(Pyridin-4-ylamino)acetic acid, which lacks the critical α-keto functionality, and methyl 2-oxo-2-(pyridin-4-ylamino)acetate, which represents the corresponding ester derivative. This structural relationship demonstrates the systematic variation possible within this compound class and highlights the importance of specific functional group positioning for determining overall molecular properties. Comparative analysis with related compounds such as 2-oxo-2-(pyridin-2-ylamino)acetic acid reveals that the position of the amino substituent on the pyridine ring significantly influences both chemical reactivity and biological activity patterns.

The compound's position within pyridine chemistry is further defined by its relationship to more complex structures such as the thiazolo[4,5-b]pyridin-2-one derivatives, which incorporate the pyridine motif into fused ring systems that exhibit enhanced biological activity. Research has shown that compounds containing the pyridin-4-ylamino functionality often demonstrate superior biological properties compared to their pyridin-2-yl or pyridin-3-yl analogs, establishing this structural pattern as particularly important for pharmaceutical applications. The indole-3-glyoxylamide literature has extensively documented the privileged nature of pyridin-4-yl substitution patterns, with studies showing that this specific substitution pattern provides optimal binding interactions with various biological targets. Within the broader context of nitrogen-containing heterocycles, this compound represents an important bridge between simple pyridine chemistry and more complex bioactive molecules, serving as both a synthetic intermediate and a pharmacophore element in drug design applications.

Propiedades

IUPAC Name |

2-oxo-2-(pyridin-4-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-1-3-8-4-2-5/h1-4H,(H,11,12)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKSDQPDNEDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table summarizes key analogs and their differentiating features:

Hydrogen Bonding and Crystal Packing

- 2-Oxo-2-(pyridin-4-ylamino)acetic acid: Forms dimeric hydrogen-bonded networks (R₂²(8) motif) via N–H···O and O–H···N interactions .

- 4-Oxo-4-(pyridin-2-ylamino)but-2-enoic acid: Exhibits Z-configuration stabilization through intramolecular hydrogen bonds, reducing intermolecular interactions .

Métodos De Preparación

Direct Amidation

Methodology: Direct coupling of pyridin-4-ylamine with oxoacetic acid under dehydrating conditions or with coupling agents such as carbodiimides (e.g., EDC, DCC) is a straightforward approach. This method often requires mild heating and the presence of solvents like dichloromethane or dimethylformamide to facilitate solubility and reaction kinetics.

Reaction Conditions: Typical conditions include equimolar amounts of pyridin-4-ylamine and oxoacetic acid, with a coupling agent added at 0–25 °C, followed by stirring for several hours.

Advantages: Avoids the need for hazardous acyl chlorides; suitable for small-scale laboratory synthesis.

Limitations: May suffer from incomplete conversion and requires purification to remove coupling agent byproducts.

Acyl Chloride Intermediate Route

Methodology: Oxoacetic acid is first converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting 2-oxoacetyl chloride is then reacted with pyridin-4-ylamine to form the target amide.

Reaction Conditions: The acid chloride formation is performed under reflux in an inert solvent (e.g., dichloromethane), followed by dropwise addition of pyridin-4-ylamine at low temperature (0–5 °C) to control exothermicity.

Advantages: Typically yields higher purity and better yields due to the reactive intermediate.

Limitations: Requires handling of corrosive and moisture-sensitive reagents; necessitates careful control of reaction parameters.

Ester Substitution Route

Methodology: Ethyl 2-oxoacetate or related esters can be reacted with pyridin-4-ylamine under reflux conditions to substitute the ester group with the pyridin-4-ylamino moiety, yielding the target acid upon hydrolysis.

Reaction Conditions: The reaction is carried out in solvents such as ethanol or methanol, sometimes with catalytic amounts of base or acid to facilitate aminolysis.

Advantages: Avoids acid chloride intermediates; suitable for scale-up.

Limitations: Reaction rates may be slower; requires subsequent hydrolysis and purification steps.

A comprehensive study on the optimization of reaction conditions for the amidation of pyridin-4-ylamine with oxoacetic acid derivatives reveals the following:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane or DMF | Ensures solubility of both reactants |

| Temperature | 0–25 °C (amidation), reflux (ester route) | Low temperature preferred for acid chloride method to avoid side reactions |

| Coupling Agent | EDC or DCC (for direct amidation) | Enhances yield and purity |

| Molar Ratio | 1:1 to 1:1.2 (amine:acid) | Slight excess of amine improves conversion |

| Reaction Time | 4–12 hours | Dependent on method and temperature |

| Work-up | Aqueous extraction, recrystallization | Removes impurities and coupling agent residues |

Yield: Reported yields range from 70% to 90% depending on the method and purification techniques.

Purity: Confirmed by NMR (1H, 13C), HRMS, and melting point analysis.

| Method | Yield (%) | Reaction Time | Safety Considerations | Scalability | Purity |

|---|---|---|---|---|---|

| Direct Amidation | 70–80 | 6–12 h | Mild, but coupling agents toxic | Moderate | Moderate to high |

| Acyl Chloride Intermediate | 80–90 | 3–6 h | Requires handling corrosive reagents | High | High |

| Ester Substitution | 75–85 | 8–12 h | Mild, safer reagents | High | Moderate to high |

Nuclear Magnetic Resonance (NMR): Characteristic signals include amide NH proton, pyridine ring protons, and oxoacetic acid methylene protons.

Mass Spectrometry (MS): Molecular ion peak consistent with C7H6N2O3 (molecular weight ~170 g/mol).

Infrared Spectroscopy (IR): Amide C=O stretch near 1650 cm⁻¹ and NH bending vibrations.

The preparation of 2-Oxo-2-(pyridin-4-ylamino)acetic acid is efficiently achieved through several synthetic routes, with the acyl chloride intermediate method offering superior yields and purity but requiring careful handling of reagents. Direct amidation and ester substitution provide viable alternatives with milder conditions suitable for laboratory-scale synthesis. Optimization of reaction parameters such as solvent choice, temperature, and molar ratios is critical to maximize yield and purity. Analytical data confirm the successful synthesis of the target compound, enabling its application in further chemical and biological research.

Q & A

Q. What are the recommended synthetic strategies for 2-Oxo-2-(pyridin-4-ylamino)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between pyridin-4-ylamine and oxoacetic acid derivatives. A typical approach involves:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC, DCC) with catalytic DMAP in anhydrous DMF or THF .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

Q. Key Considerations :

- Pyridin-4-ylamine’s lower nucleophilicity compared to pyridin-2-yl isomers may require longer reaction times or elevated temperatures (e.g., 40–60°C).

- Monitor reaction progress via TLC or HPLC to optimize stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR :

- Pyridin-4-yl protons appear as a doublet (δ 8.4–8.6 ppm, J = 5–6 Hz) due to para-substitution.

- The carbonyl (C=O) resonance in the oxoacetic acid moiety is observed at δ 170–175 ppm in 13C NMR .

- IR Spectroscopy :

- Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm amide bond formation.

- High-Resolution Mass Spectrometry (HRMS) :

- Validate molecular formula (C₈H₇N₂O₃) with an expected [M+H]+ peak at m/z 179.0458 .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stress Testing :

- pH stability : Incubate in buffers (pH 1–13) at 25°C and analyze degradation via HPLC.

- Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition products .

- Light Sensitivity :

- Expose to UV (254 nm) and visible light; compare degradation rates with dark controls.

Advanced Research Questions

Q. How can low yields in coupling reactions involving pyridin-4-ylamine be resolved?

Methodological Answer:

- Activation Strategies :

- Pre-activate oxoacetic acid with N-hydroxysuccinimide (NHS) esters to improve reactivity with less nucleophilic amines .

- Use microwave-assisted synthesis to accelerate reaction kinetics .

- Catalytic Additives :

- Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in carbodiimide-mediated reactions .

Q. Hypothetical Optimization Table :

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DMF | 25 | 45 |

| DCC/NHS | THF | 40 | 62 |

| Microwave (150 W) | DMSO | 80 | 78 |

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. inactivity) be analyzed?

Methodological Answer:

- Assay Variability :

- Compare enzyme isoforms (e.g., kinase variants) and buffer conditions (ionic strength, cofactors).

- Purity Validation :

- Dose-Response Curves :

- Perform IC₅₀ determinations in triplicate to assess reproducibility.

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electron density maps to identify nucleophilic/electrophilic regions.

- Simulate binding affinities to target proteins (e.g., kinases) using molecular docking (AutoDock Vina) .

- Molecular Dynamics (MD) :

- Analyze stability of ligand-protein complexes over 100-ns simulations (GROMACS) to predict binding modes .

Q. How can researchers address reproducibility challenges in multi-step syntheses?

Methodological Answer:

- Step-by-Step Monitoring :

- Isolate and characterize intermediates (e.g., via NMR, IR) to ensure reaction fidelity .

- Robotic Automation :

- Use automated synthesis platforms (e.g., Chemspeed) to standardize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.